molecular formula C12H7FO2 B3115959 8-Fluorodibenzo[b,d]furan-4-ol CAS No. 2128707-85-5

8-Fluorodibenzo[b,d]furan-4-ol

Cat. No.: B3115959
CAS No.: 2128707-85-5
M. Wt: 202.18 g/mol
InChI Key: WJSLYFRQAYLUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Dibenzo[b,d]furan Scaffold in Contemporary Chemical Research

The dibenzo[b,d]furan scaffold is a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring. vulcanchem.com This rigid, planar structure is a cornerstone in various fields of chemical research, primarily due to its unique electronic properties and its prevalence in a range of natural and synthetic compounds. researchgate.net

In the realm of medicinal chemistry, the dibenzofuran (B1670420) nucleus is considered a "privileged scaffold." This is because its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netsmolecule.com The structure serves as a key component in compounds under investigation for treating diseases like cancer and various infections. researchgate.net For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of enzymes such as casein kinase 2 (CK2), a promising target in cancer therapy. acs.org

Beyond medicine, the dibenzofuran core is highly significant in materials science. Its inherent stability and electronic characteristics make it an excellent building block for organic electronic materials. smolecule.com Specifically, dibenzofuran derivatives have been utilized in the development of Organic Light-Emitting Diodes (OLEDs), where they can function as efficient host or charge-transporting materials. conicet.gov.ar The versatility of the dibenzofuran structure allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications in both biological and material contexts. vulcanchem.com

Overview of Fluorine and Hydroxyl Group Functionalization in Polycyclic Aromatic Heterocycles

The introduction of fluorine and hydroxyl groups onto polycyclic aromatic heterocycles like dibenzofuran is a powerful strategy for modifying molecular properties. researchgate.netacs.org These functional groups can dramatically influence a compound's physical, chemical, and biological characteristics.

Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. researchgate.net The substitution of a hydrogen atom with fluorine can alter a molecule's electronic distribution, metabolic stability, and lipophilicity, which are critical parameters in drug design. researchgate.net In materials science, fluorination can enhance the performance of organic semiconductors by modifying their electron injection efficiency and emission spectra. The development of methods for the direct C-H fluorination of aromatic rings is an active area of research, as it provides a streamlined path to novel fluorinated compounds. acs.orgcas.cn

The hydroxyl (-OH) group also plays a crucial role in the functionalization of polycyclic aromatic systems. It can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the material's bulk properties and solubility. In synthetic chemistry, the hydroxyl group is a valuable "handle" for further molecular elaboration, allowing for the attachment of other functional groups through reactions like etherification or esterification. hbni.ac.in The strategic placement of hydroxyl groups is essential in the design of enzyme inhibitors, where they can form key interactions with the target protein's active site.

Research Trajectories for 8-Fluorodibenzo[b,d]furan-4-ol within Academic Disciplines

While extensive published research focusing specifically on this compound is limited, its structure suggests clear potential research trajectories based on the established importance of its constituent parts. The compound, identified by CAS number 2128707-85-5, is available as a research chemical, indicating its use in exploratory studies. sigmaaldrich.comangelpharmatech.combldpharm.comchemscene.com

The primary research directions for this molecule can be inferred as follows:

Medicinal Chemistry and Drug Discovery: Given that dibenzofuran derivatives are potent enzyme inhibitors, this compound is a candidate for screening in biological assays. researchgate.netacs.org The combination of the dibenzofuran core, a fluorine atom, and a hydroxyl group makes it a fragment of interest for developing new therapeutic agents, potentially in oncology or infectious diseases. google.com

Synthetic Methodology: The synthesis of polysubstituted dibenzofurans, particularly those with specific regio- and chemoselectivity, remains a challenge in organic chemistry. Research into efficient synthetic routes to produce this compound and its analogs is a valid academic pursuit. Studies exploring novel C-H functionalization or cross-coupling strategies to build this molecular architecture are highly relevant. conicet.gov.aracs.org

Materials Science: The fluorinated dibenzofuran scaffold is a known component in materials for optoelectronic devices. Therefore, this compound could be investigated as a precursor or a final material for applications in OLEDs or other organic electronics, where its specific substitution pattern might lead to desirable photophysical properties.

In essence, this compound represents a molecular scaffold at the confluence of synthetic chemistry, medicinal research, and materials science, making it a target for multidisciplinary investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2128707-85-5 sigmaaldrich.comangelpharmatech.combldpharm.com
Molecular Formula C₁₂H₇FO₂ sigmaaldrich.com
Linear Formula C₁₂H₇FO₂ sigmaaldrich.com

| IUPAC Name | this compound |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
9-fluorodibenzo[b,d]benzofuran-1-ol researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluorodibenzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSLYFRQAYLUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 8 Fluorodibenzo B,d Furan 4 Ol and Analogous Structures

Regioselective Synthesis Approaches for Fluorinated Dibenzo[b,d]furan Systems

The precise control of substituent placement on the dibenzofuran (B1670420) core is paramount for developing structure-activity relationships. Several methodologies have been developed to achieve regioselective synthesis of fluorinated dibenzofuran systems.

Directed Ortho-Metalation and Cross-Coupling Strategies (e.g., Negishi Coupling)

A powerful strategy for the construction of dibenzofurans involves a sequence of directed ortho-metalation, transmetalation (e.g., zincation), and a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling. researchgate.netacs.orgresearchgate.netchemrxiv.orgnih.goveprints-hosting.orgnih.gov This approach offers a high degree of regioselectivity, dictated by the directing group on one of the aromatic precursors.

In a typical sequence, a fluoroarene is treated with a strong base, such as lithium diisopropylamide (LDA) or a superbasic mixture of n-butyllithium and potassium t-butoxide, to effect lithiation at the position ortho to the fluorine atom. acs.orgnih.gov The resulting aryllithium species is then transmetalated with a zinc salt, like zinc chloride, to generate a more stable organozinc intermediate. This intermediate subsequently undergoes a Negishi cross-coupling reaction with a suitably substituted 2-bromophenyl acetate (B1210297), catalyzed by a palladium complex. researchgate.netacs.orgresearchgate.net The final step is an intramolecular nucleophilic aromatic substitution (SNAr) to form the dibenzofuran ring system. researchgate.netacs.orgresearchgate.net This one-pot, four-step procedure has proven efficient for the synthesis of a variety of substituted dibenzofurans. researchgate.netacs.orgresearchgate.netchemrxiv.orgnih.goveprints-hosting.org

A key advantage of this methodology is the dual role of the fluorine substituent, which acts as both a directing group for the initial metalation and a leaving group in the final cyclization step. acs.org The reaction conditions are generally mild, and the catalyst loading can be kept low. acs.orgresearchgate.net

Table 1: Examples of Dibenzofuran Synthesis via Directed Ortho-Metalation and Negishi Coupling
Starting Fluoroarene2-Bromophenyl Acetate PartnerResulting DibenzofuranYield (%)Reference
Fluorobenzene2-Bromophenyl acetateDibenzofuran65 researchgate.net
3,4-Dimethylfluorobenzene2-Bromophenyl acetate2,3-Dimethyldibenzofuran64 researchgate.net
1,4-Difluorobenzene2-Bromophenyl acetate2-Fluorodibenzofuran55 researchgate.net
1,2-Difluorobenzene2-Bromophenyl acetate1-Fluorodibenzofuran45 researchgate.net

Intramolecular Cyclization Routes for Carbon-Oxygen Bond Formation

Intramolecular cyclization reactions are a cornerstone of dibenzofuran synthesis, focusing on the formation of the crucial carbon-oxygen bond that completes the furan (B31954) ring. These methods often start from biaryl precursors.

One common approach involves the palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.org This method can be performed under ligand-free conditions using a reusable Pd/C catalyst. organic-chemistry.org Another variation involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) to form the diaryl ether, which is then cyclized using a palladium catalyst. organic-chemistry.org

Photochemically induced cyclization offers another route. The SRN1 reaction, a radical-nucleophilic substitution, can be used to generate a C-O bond through a radical pathway. acs.orgnih.gov This can be achieved in a multi-step process involving bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling and then a photoinduced cyclization. acs.orgnih.gov A more direct, metal-free approach has also been developed that does not require a photocatalyst. acs.orgnih.gov

Furthermore, copper-catalyzed cyclization of cyclic diaryliodonium salts in water provides an efficient synthesis of dibenzofuran derivatives. acs.org This method proceeds via a proposed oxygen-iodine exchange mechanism. acs.org

Oxidative Cyclization Methodologies

Oxidative cyclization presents an alternative strategy for synthesizing the dibenzofuran core, typically by forming a C-C bond between two aromatic rings. Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce functionalized hydrodibenzofuran derivatives. acs.org

Another approach is the oxidative cyclization of quinone-arenols to form dibenzofuran-1,4-diones, which are key structural motifs in several natural products. nih.gov A one-pot synthesis of dibenzofuran-1,4-diones from 4-methoxyphenols has also been achieved through oxidative dimerization over a semiconductor catalyst, followed by selective monodemethylation and oxidative cyclization. clockss.org

Hydroxylation and Derivatization Strategies at the Dibenzo[b,d]furan-4-ol Position

Introducing a hydroxyl group at the 4-position of the dibenzofuran ring can be achieved through various methods, including late-stage functionalization techniques.

Late-Stage Functionalization via Electrophilic Ring Closure

Late-stage functionalization is a valuable tool for introducing functional groups into complex molecules without the need for de novo synthesis. nih.gov While direct electrophilic hydroxylation of the dibenzofuran core can be challenging due to regioselectivity issues, related electrophilic substitution reactions are well-established. researchgate.net For instance, the hydroxyl group in a phenol (B47542) strongly directs electrophiles to the ortho and para positions. In the context of a dibenzofuranol, this directing effect would influence further substitutions.

Radical-Mediated Hydroxylation Pathways

Radical-mediated reactions offer a powerful means for the hydroxylation of aromatic systems. The reaction of polychlorinated dibenzofurans with hydroxyl radicals is a known atmospheric degradation pathway, indicating the susceptibility of the dibenzofuran core to radical attack. acs.org

In a synthetic context, a novel photochemical hydroxylation of aryl sulfonium (B1226848) salts mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been reported. rsc.org This metal-free method involves the UV-light-induced disruption of a C-S bond to form an aryl radical, which is then trapped by 4-oxo-TEMPO. Subsequent light-induced cleavage of the O-N bond generates a phenol radical that can lead to the hydroxylated product. rsc.org While not yet demonstrated specifically for 8-fluorodibenzo[b,d]furan-4-ol, this methodology presents a promising avenue for the direct hydroxylation of functionalized dibenzofurans.

Fungi have also been observed to hydroxylate chlorinated dibenzofurans, suggesting that enzymatic or biomimetic approaches could be explored for targeted hydroxylation. oup.com

Multi-component Cascade Reactions for Functionalized Dibenzo[b,d]furans

Multi-component reactions (MCRs), particularly those involving a cascade or domino sequence, offer an efficient and atom-economical approach to constructing complex molecular architectures like functionalized dibenzo[b,d]furans from simple precursors in a single operation. researchgate.netkisti.re.kr These reactions obviate the need for isolating intermediates, thereby reducing waste and simplifying purification processes. researchgate.net

One notable strategy involves a one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones. This process proceeds through a sequence of base-promoted Michael addition, intramolecular aldol (B89426) condensation, and copper-catalyzed C-H activation and annulation to afford dibenzo[b,d]furans with good efficiency. researchgate.net Another powerful metal-free approach is the benzannulation of readily available 2-nitrobenzofurans with alkylidene malononitriles. researchgate.net This method allows for the facile assembly of a wide variety of highly functionalized dibenzofurans in moderate to excellent yields and demonstrates good tolerance for functional groups that are often incompatible with metal-catalyzed processes. researchgate.net

These cascade reactions can be initiated under various conditions, including base-mediation or catalyst-free thermal conditions, highlighting their versatility. For instance, the reaction between arylglyoxals, acetylacetone, and substituted phenols can proceed efficiently in refluxing acetone (B3395972) with a simple base like triethylamine (B128534) to produce highly functionalized furan derivatives. nih.gov

Table 1: Example of a Multi-component Reaction for Dibenzo[b,d]furan Synthesis
ReactantsConditionsKey StepsAdvantagesReference
2-Nitrobenzofurans, Alkylidene malononitrilesK₂CO₃, CH₂Cl₂, 50 °CVinylogous Michael addition, Cyclization, Isomerization, EliminationMetal-free, good functional group tolerance (Br, Cl), moderate to excellent yields. researchgate.net researchgate.net
(E)-2-(2-nitrovinyl)phenols, Sulfur ylides, AlkynesMild, catalyst-freeOne-pot cascadeAvoids precious catalysts, moderate to good yields. researchgate.net researchgate.net

Catalytic Systems and Reaction Conditions in Dibenzo[b,d]furan Synthesis

The synthesis of the dibenzo[b,d]furan core is most commonly achieved by forming the furan ring through an intramolecular cyclization, a process that is often facilitated by a catalyst. researchgate.netresearchgate.net Both transition metal-based and metal-free systems have been developed, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.

Transition Metal-Catalyzed Methods

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-O or C-C bonds required for dibenzofuran synthesis. researchgate.net

Palladium-Catalyzed Synthesis: A practical and widely applied method involves the palladium(0)/palladium(II)-catalyzed, phenol-directed C-H activation followed by C-O cyclization. researchgate.net This reaction can use air as a terminal oxidant and tolerates a variety of functional groups. researchgate.net Another efficient route utilizes a palladium catalyst for the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized in one pot from phenols. organic-chemistry.org Reusable palladium on carbon (Pd/C) has been shown to be effective for this transformation under ligand-free conditions. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective alternative to palladium. A notable copper-catalyzed method is the cyclization of cyclic diaryliodonium salts using water as the oxygen source, which proceeds via a double C-O bond formation to give dibenzofuran derivatives in high yields. acs.org The choice of ligand, particularly bidentate nitrogen ligands, has been found to be critical for improving reaction yields. acs.org Copper has also been employed to mediate the synthesis of iodinated dibenzo[b,d]furans from o-arylphenols, where CuI acts as both a catalyst and the iodine source. beilstein-journals.org

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Dibenzo[b,d]furans
Catalyst SystemSubstrateKey FeaturesReference
Pd(0)/Pd(II)Diaryl ethers (Phenol-directed)C-H activation/C-O cyclization; uses air as oxidant. researchgate.net researchgate.net
Pd/C (reusable)o-Iododiaryl ethersLigand-free conditions, heterogeneous catalysis. organic-chemistry.org organic-chemistry.org
Cu Catalyst (e.g., Cu(OAc)₂) with LigandCyclic diaryliodonium saltsUses water as oxygen source; bidentate nitrogen ligands improve yield. acs.org acs.org
CuIEWG-functionalized o-arylphenolsSimultaneous C-H iodination and intramolecular C-H o-arylation. beilstein-journals.org beilstein-journals.org

Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity associated with transition metal catalysts, a variety of metal-free synthetic protocols have been developed. researchgate.netresearchgate.net These methods often rely on the use of common reagents and milder reaction conditions.

Strategies include base-mediated cascade reactions, such as the potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne. researchgate.net Photo-induced methods represent another frontier; for example, the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives can be achieved by reacting 2-allylphenol (B1664045) derivatives with α-iodo sulfones under irradiation. nih.govfrontiersin.org Iodine itself can also serve as a catalyst in metal-free transformations, promoting oxidative cascade reactions to form the desired heterocyclic products under aerobic conditions. researchgate.net Furthermore, Brønsted acids like p-toluenesulfonic acid have been used to mediate cycloaddition reactions for the synthesis of dihydrobenzofurans. nih.gov

Heterogeneous Catalysis (e.g., Zeolite-mediated Reactions)

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability, which aligns with the principles of green chemistry. researchgate.net In the synthesis of dibenzo[b,d]furan analogues, several heterogeneous systems have been explored.

Reusable catalysts such as palladium on carbon (Pd/C) have proven effective for the synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.org Mixed metal oxides, like a reusable Cu-Mn spinel oxide, have been developed for the halogenation of heteroarenes, a key step in preparing functionalized precursors. beilstein-journals.org Zeolites, such as Fe-Cu/ZSM-5, have been introduced as catalytic systems for related heterocycle syntheses, indicating their potential for dibenzofuran production. researchgate.net More recently, metal-organic frameworks (MOFs) have been employed as stable and efficient heterogeneous catalysts for generating related heterocyclic structures, such as xanthenes, from aldehydes and dimedone, suggesting a promising avenue for dibenzofuran synthesis as well. researchgate.net The development of magnetic nanoparticle-based catalysts, which can be easily recovered using an external magnet, further expands the toolkit for sustainable synthesis. rsc.org

Green Chemistry Principles in Synthetic Design for this compound Analogues

The design of synthetic routes for this compound and its analogues is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgathensjournals.gr

Prevention of Waste : One-pot and multi-component cascade reactions are prime examples of waste prevention (Principle 1). acs.org By combining multiple synthetic steps without isolating intermediates, these methods reduce the use of solvents for workup and purification, thereby minimizing the generation of waste. researchgate.net

Atom Economy : Multi-component reactions inherently improve atom economy (Principle 2), as they are designed to incorporate a majority of the atoms from the reactants into the final product. acs.org

Less Hazardous Chemical Synthesis : The development of metal-free synthetic protocols (Principle 3) is a significant step toward designing safer syntheses. researchgate.netnih.gov These methods avoid the use of potentially toxic and expensive heavy metals like palladium. acs.org

Safer Solvents and Auxiliaries : A key green principle is minimizing the use of auxiliary substances like organic solvents (Principle 5). acs.org Research into syntheses that use water as a solvent or are performed under solvent-free conditions aligns directly with this goal. rsc.orgrhhz.net

Catalysis : The use of catalysts is superior to stoichiometric reagents (Principle 9). acs.org The transition to heterogeneous catalysts like Pd/C, zeolites, or MOFs is particularly beneficial as it facilitates catalyst recovery and reuse, further reducing waste. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Energy Efficiency : The use of microwave irradiation or photo-induced reactions can lead to significant reductions in reaction times and energy consumption compared to conventional heating methods (Principle 6). nih.govfrontiersin.orgcore.ac.uk

By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable compounds like this compound.

Table 3: Compound Names Mentioned in this Article
Compound Name
This compound
8-Fluorodibenzo[b,d]furan-1-amine
1-Arylpenta-3,4-dien-2-one
2-Nitrobenzofuran
Alkylidene malononitrile
Arylglyoxal
Acetylacetone
Triethylamine
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Copper(II) acetate (Cu(OAc)₂)
Copper(I) iodide (CuI)
α-Sulfonyl o-hydroxyacetophenone
1,4-Dichloro-2-butyne
2-Allylphenol
α-Iodo sulfone
p-Toluenesulfonic acid
Dimedone
Furobufen
Succinic anhydride
Butyl lithium

Mechanistic Investigations of 8 Fluorodibenzo B,d Furan 4 Ol Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamics of Dibenzo[b,d]furan Fluorinated and Hydroxylated Derivatives

The kinetics and thermodynamics of reactions involving dibenzofuran (B1670420) derivatives are significantly influenced by the nature and position of their substituents. Theoretical studies on polyfluorinated dibenzofurans (PFDFs) indicate that the addition of a fluorine atom can alter the stability and reactivity of the molecule. researchgate.netnih.gov

The presence of a hydroxyl group also plays a crucial role in the molecule's reactivity. Phenolic compounds are known to be highly reactive towards electrophiles and oxidizing agents due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. mdpi.comresearchgate.net

Table 1: Calculated Thermodynamic Properties of Selected Polyfluorinated Dibenzo-p-dioxins (PFDDs) at 298.15 K

CompoundΔfHθ (kJ/mol)ΔfGθ (kJ/mol)Sθ (J/mol·K)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-320.1-236.8498.7
2,3,7,8-Tetrafluorodibenzo-p-dioxin (TFDD)-759.5-684.2487.9
Octafluorodibenzo-p-dioxin (OFDD)-1589.2-1435.5563.2

Radical-Initiated Reactions and Degradation Mechanisms

In the atmosphere, the primary degradation pathway for many aromatic compounds is initiated by hydroxyl (OH) radicals. copernicus.orgd-nb.info For polyfluorinated dibenzofurans (PFDFs), the reaction with OH radicals predominantly proceeds via OH addition to the aromatic ring, forming a PFDF-OH adduct. researchgate.netnih.gov The position of the fluorine atom influences the site of OH attack. Theoretical calculations suggest that OH addition to fluorinated carbon positions is kinetically comparable to addition at non-fluorinated positions. researchgate.netnih.gov

The presence of the hydroxyl group in 8-Fluorodibenzo[b,d]furan-4-ol is expected to direct the OH radical attack primarily to the ortho and para positions of the hydroxylated ring due to its strong activating effect. mdpi.comresearchgate.net The rate constants for the reaction of OH radicals with phenolic compounds are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com

Following the initial OH addition, the resulting adduct can undergo further reactions. Under atmospheric conditions, the PFDF-OH adduct can react with molecular oxygen (O₂). However, for PFDFs, the subsequent O₂ addition has a high activation energy, making it a non-spontaneous process under typical atmospheric conditions. researchgate.netnih.gov This suggests that for PFDFs, other oxidative products besides substituted dibenzofuranols may be formed. researchgate.netnih.gov

For aromatic compounds in general, the oxidation process following OH attack can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation chain reactions. copernicus.orgd-nb.info This involves the formation of peroxy radicals and subsequent intramolecular hydrogen abstraction or cyclization, leading to products with high oxygen-to-carbon ratios. copernicus.org The initial intermediates in the atmospheric oxidation of similar compounds like chlorobenzene (B131634) are chlorophenols, which can be further oxidized to hydroquinone (B1673460) and catechol derivatives. researchgate.net

Table 2: Calculated Rate Constants for OH Radical Reactions with Selected Aromatic Compounds

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Dibenzofuran3.9 x 10⁻¹²297 researchgate.net
Dibenzo-p-dioxin (B167043)1.48 x 10⁻¹¹297 researchgate.net
Phenol (B47542)2.8 x 10⁻¹¹298 copernicus.org
2,3,7,8-Tetrafluorodibenzo-p-dioxin2.30 x 10⁻¹¹- researchgate.net

The photochemical degradation of dibenzofuran derivatives can occur through direct photolysis or photocatalysis. nih.gov The rate of photolysis is influenced by the number and position of halogen substituents. nih.govacs.org For polychlorinated dibenzofurans (PCDFs), direct photolysis is generally faster than for polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

The primary pathway for direct photolysis of halogenated dibenzofurans often involves the cleavage of the carbon-halogen bond. nih.gov In the presence of a photosensitizer or a suitable solvent, other reactions can occur. For instance, the photolysis of some chlorinated aromatics in the presence of a hydrogen-donating solvent can lead to reductive dechlorination. researchgate.net The presence of a hydroxyl group can also influence the photochemical behavior, potentially leading to different reaction pathways. nih.gov

Nucleophilic and Electrophilic Substitution Patterns

The substitution pattern of this compound in nucleophilic and electrophilic reactions is dictated by the directing effects of the fluorine and hydroxyl substituents.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. libretexts.org However, under specific conditions, such as high temperatures and the presence of a base, nucleophilic substitution can occur on the dibenzofuran ring. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. mdpi.com The hydroxyl group, being strongly activating, will direct incoming nucleophiles.

Electrophilic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. quora.com The fluorine atom is a deactivating group but is also an ortho, para-director. In this compound, the hydroxyl group's activating effect is expected to dominate, making the hydroxylated ring more susceptible to electrophilic attack. cas.czrsc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. uminho.pt

Ring-Opening and Rearrangement Processes

The dibenzofuran ring system is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: The furan (B31954) ring of dibenzofuran can be cleaved by reaction with strong reducing agents like lithium, leading to the formation of 2-hydroxybiphenyl derivatives. thieme-connect.de Nickel-catalyzed ring-opening C-O bond arylation with Grignard reagents has also been reported, converting dibenzofurans into substituted biphenyls. acs.org

Rearrangement: Photochemical rearrangements of certain dibenzofuran derivatives have been observed. thieme-connect.de For example, the Fries rearrangement of dibenzofuran-2-yl ethanoate can be induced photochemically or with a Lewis acid catalyst to produce o-hydroxyacetyldibenzofurans. uminho.pt Another type of rearrangement involves a copernicus.orgcopernicus.org-sigmatropic rearrangement of O-aryloximes to synthesize substituted benzofurans. researchgate.net

Furan Ring Integrity and Transformations

The central furan ring of the dibenzofuran structure exhibits a degree of aromaticity that contributes to its stability, though it is less stable than benzene (B151609). wikipedia.org This modest aromatic character, with a resonance energy of approximately 67 kJ/mol, dictates the ring's reactivity and integrity under various conditions. wikipedia.org The reactivity of the dibenzofuran core, and specifically the integrity of the furan ring within this compound, is highly dependent on the reaction environment.

Under certain synthetic conditions, the dibenzofuran skeleton remains intact. For instance, fluorinated dibenzofurans can be synthesized from aminodibenzofurans through diazotization followed by thermal decomposition of the resulting diazonium fluoroborate intermediate at elevated temperatures, demonstrating the ring's stability under these specific synthetic transformations. ucc.ie Similarly, the formation of the dibenzofuran ring system itself can be achieved through gas-phase reactions of precursors like benzofuran (B130515) with cyclopentadienyl (B1206354) radicals at high temperatures (600-1200 K), indicating the stability of the newly formed ring structure under these conditions. nih.govmdpi.com

Conversely, the furan ring can undergo cleavage. Nickel-catalyzed ring-opening C–O bond arylation is a process specifically designed to break the furan ring in dibenzofurans, converting them into hydroxy biaryls as a first step in a synthetic route toward triphenylenes. acs.org Furthermore, degradation of the dibenzofuran structure has been observed in biological systems. Certain bacteria, for example, can degrade dibenzofuran by cleaving the furan ring to produce 2,2',3-trihydroxybiphenyl. Additionally, studies on the degradation of 2,3,7,8-tetrachlorinated dibenzofuran (TCDF) initiated by OH radicals show that ring-opening is a key part of its decomposition pathway. rsc.org

Table 1: Conditions Affecting Furan Ring Integrity in Dibenzofurans


Condition / Reaction TypeEffect on Furan RingDescription
Schiemann ReactionRing remains intactSynthesis of fluorodibenzofurans from aminodibenzofurans via a diazonium salt shows the core structure is stable to these conditions. acs.org
Nickel-Catalyzed C–O ArylationRing cleavageA targeted synthetic method that opens the furan ring to form a C-O bond with an aryl group, leading to a biaryl structure. rsc.org
Radical-Initiated DegradationRing-openingOH radicals can initiate reactions that lead to the opening of the furan ring, a key step in the atmospheric or combustion-related degradation of chlorinated dibenzofurans. dcceew.gov.au

Formation of Related Oxygen-Bearing Heterocycles (e.g., Dioxins)

Dibenzofurans are structurally related to dibenzo-p-dioxins, another class of oxygen-bearing heterocycles. Both compound families consist of two benzene rings, but they differ in the bridging structure. Dibenzofurans feature a single oxygen atom linking the two rings in a five-membered furan ring, whereas dibenzo-p-dioxins have two oxygen atoms in a six-membered dioxin ring. who.intdcceew.gov.au

Halogenated (particularly chlorinated and brominated) dibenzofurans (PCDFs/PBDFs) and dibenzo-p-dioxins (PCDDs/PBDDs) are recognized as persistent environmental pollutants (POPs). who.int They are not produced commercially but are formed as unintentional by-products of industrial and thermal processes. dcceew.gov.auag.state.mn.us Key sources include the manufacturing of certain chlorinated chemicals, chlorine bleaching of paper pulp, and, most notably, combustion processes like waste incineration. mdpi.comwho.intdcceew.gov.au

The formation of these compounds typically occurs at temperatures above 200-400°C from organic precursors in the presence of a halogen source (like chlorine or bromine) and often a metal catalyst. ag.state.mn.uspops.int For instance, polybrominated diphenyl ethers (PBDEs), which are used as flame retardants, can transform into polybrominated dibenzofurans (PBDFs) and even mixed chloro-bromo dibenzofurans during pyrolysis. nih.govmurdoch.edu.au While most research focuses on chlorinated and brominated analogs due to their high toxicity and prevalence, the formation of fluorinated dioxins and furans has also been investigated. ag.state.mn.usserdp-estcp.mil Studies suggest that the formation of polyfluorinated dibenzofurans (PFDFs) and dioxins (PFDDs) is less favorable than their chlorinated or brominated counterparts because the formation of C-F bonds is difficult and typically requires temperatures at which the dioxin/furan structures are destroyed. ag.state.mn.us

Table 2: Structural Comparison of Dibenzofurans and Dibenzo-p-dioxins


FeatureDibenzofuranDibenzo-p-dioxin
Core HeterocycleFuran1,4-Dioxin
Number of Bridging Heteroatoms1 (Oxygen)2 (Oxygen)
General StructureTwo benzene rings fused to a central furan ring.Two benzene rings linked by a pair of oxygen atoms.
Example of Halogenated DerivativePolychlorinated Dibenzofuran (PCDF)Polychlorinated Dibenzo-p-dioxin (PCDD)

Reaction Mechanisms under Thermal Conditions (e.g., Pyrolysis)

Under thermal conditions such as pyrolysis (heating in an oxygen-depleted environment), the this compound molecule is expected to undergo significant transformation. The general mechanism for the pyrolysis of the fundamental furan ring involves decomposition that can proceed via ring-opening. nih.gov

Quantum chemical studies on the pyrolysis of furan and its derivatives indicate that an optimal pathway for generating carbon monoxide (CO) begins with the opening of the furan ring to form an aldehyde group. rsc.org This is followed by decarbonylation of the aldehyde intermediate to release CO. rsc.org The presence of functional groups on the furan ring can influence the energy barriers for this process. rsc.org In the case of this compound, the fluorine and hydroxyl substituents would be expected to affect the reaction kinetics.

For halogenated aromatic compounds, pyrolysis can lead to the formation of other complex structures. For example, the pyrolysis of polybrominated biphenyls (PBBs) at 380-400°C has been shown to produce polybrominated dibenzofurans, demonstrating that thermal reactions can create these heterocyclic structures. nih.gov The presence of oxygen during pyrolysis significantly impacts the products formed. nih.gov While the pyrolysis of fluoropolymers does not readily form polyfluorinated dioxins or furans, it can produce a variety of fluorinated compounds, including fluorinated polycyclic aromatic hydrocarbons (F-PAHs). scholaris.ca The high stability of the C-F bond means that fluorinated precursors, rather than de novo synthesis, are the expected source of any fluorinated thermal decomposition products. scholaris.ca The complete destruction of such fluorinated compounds requires high temperatures, often in excess of 900°C. ag.state.mn.us

Table 3: Proposed General Pyrolysis Pathway for the Furan Ring System


StepDescriptionKey Intermediate / Product
1Initial ring-opening of the furan moiety. dcceew.gov.auAldehyde-containing intermediate. dcceew.gov.au
2Decarbonylation of the intermediate. dcceew.gov.auCarbon Monoxide (CO) and hydrocarbon fragments. dcceew.gov.au
3Secondary reactions / rearrangements.Potential formation of polycyclic aromatic hydrocarbons (PAHs) or other complex structures. ag.state.mn.us

Advanced Computational and Theoretical Studies on 8 Fluorodibenzo B,d Furan 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Fluorodibenzo[b,d]furan-4-ol. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used extensively to study the electronic structure of dibenzofuran (B1670420) derivatives. acs.orgsciencepublishinggroup.com For a molecule such as this compound, DFT methods, particularly those using hybrid functionals like B3LYP, are employed to accurately calculate optimized geometries and harmonic vibrational frequencies. acs.org These calculations often utilize basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) to achieve a high degree of accuracy. acs.orgnih.gov Such studies on related polychlorinated dibenzofurans (PCDFs) have been used to create Quantitative Structure-Toxicity Relationship (QSTR) models, which correlate computed molecular descriptors with the compound's toxicity. sciencepublishinggroup.com The application of DFT allows for the prediction of various properties, including stability and planarity, which are critical for understanding the environmental behavior and potential applications of these compounds. nih.govpreprints.org

Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of molecules over time by calculating the forces on the atoms directly from electronic structure theory at each step of the simulation. ethz.ch For this compound, AIMD could be used to simulate its behavior in various environments, such as in an aqueous solution. ethz.ch This methodology allows researchers to observe complex processes like solvent interactions, conformational changes, and the initial steps of chemical reactions in real-time. By tracking the trajectories of atoms and the evolution of the electronic structure, AIMD provides a bridge between static quantum chemical calculations and the dynamic reality of molecular systems. ethz.ch Recent advancements have pushed the scale of these simulations, making it feasible to model large, complex systems that were previously inaccessible. ethz.ch

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would significantly influence the energy and localization of these orbitals. Analysis of related systems shows that the HOMO and LUMO are often located on the aromatic rings. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Dibenzofuran System.
ParameterCalculated ValueSignificance
HOMO Energy-0.267 eVIndicates electron-donating capability. nih.gov
LUMO Energy-0.181 eVIndicates electron-accepting capability. nih.gov
HOMO-LUMO Gap (ΔE)-0.087 eVRelates to chemical reactivity and kinetic stability. nih.gov

Mechanistic Probing through Computational Modeling

Beyond static properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, through high-energy transition states.

Understanding how this compound reacts requires identifying the transition states (TS) of its potential chemical transformations. For instance, in the atmospheric degradation of the parent dibenzofuran, the reaction is initiated by the addition of a hydroxyl (OH) radical. acs.org Computational modeling can locate the TS for this addition reaction on the potential energy surface. acs.org By mapping the reaction coordinate, which represents the progress of the reaction, scientists can visualize the lowest energy path from reactants to products. This analysis reveals the structural changes the molecule undergoes during the reaction and the energy barriers that must be overcome. For dibenzofuran, calculations have shown that OH addition is more likely to occur at the C1 position. acs.org

Computational models can predict kinetic rate constants, which quantify the speed of a chemical reaction. acs.org Using transition state theory, the free energy of activation calculated from quantum chemical methods can be used to estimate the reaction rate constant. acs.org For example, the rate constant for the reaction of dibenzofuran with OH radicals has been calculated, leading to a predicted atmospheric lifetime of approximately 0.45 days. acs.org These predictive models can be highly sophisticated; modern approaches even use artificial intelligence architectures, like Siamese message passing neural networks, to predict reaction rate constants for a wide variety of volatile organic compounds with multiple oxidants. copernicus.org This allows for the study of how reaction rates might change with temperature, providing a more complete kinetic profile for compounds like this compound.

Table 2: Calculated Kinetic Data for the Atmospheric Oxidation of a Dibenzofuran System.
Reaction StepActivation Free Energy (kcal/mol)Significance
OH Radical Adduct FormationNot specified as a barrierInitiation of atmospheric degradation pathway. acs.org
Formation of 1-dibenzofuranol15.1Determines the rate of a key degradation product formation. acs.org
Formation of Peroxy Adducts16.3–23.6Represents competing reaction pathways under atmospheric conditions. acs.org

Structure-Activity Relationships (SAR) and Ligand Design Principles for Dibenzo[b,d]furan Derivatives

The dibenzo[b,d]furan scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various derivatives provide crucial insights into the molecular features that govern their biological activity. These principles can be extended to hypothesize the potential role of the specific substitution pattern in this compound.

Key Pharmacophoric Features of Dibenzo[b,d]furan Derivatives:

Research into dibenzo[b,d]furan-based kinase inhibitors, such as those targeting Pim kinases, CLK1, and PTP-MEG2, has revealed several key SAR trends. nih.govresearchgate.netescholarship.org The planarity of the tricyclic system is crucial for insertion into the ATP-binding sites of kinases, where it can engage in π-stacking interactions with aromatic residues. chemrxiv.org The substitution pattern on the dibenzofuran core dictates the potency and selectivity of these inhibitors.

For instance, in a series of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives designed as Pim-1/2 kinase inhibitors, the hydroxyl groups at positions 1 and 3 were identified as essential for interaction with the kinase ATP-binding site. nih.gov Further substitutions at other positions, including the introduction of nitro, amino, fluoro, and trifluoromethyl groups, were explored to modulate activity. nih.gov An 8-acetyl substituent was found to influence potency, suggesting that the region around position 8 is sensitive to substitution. nih.gov

In the context of this compound, the hydroxyl group at position 4 is a key feature. Phenolic hydroxyl groups are well-known hydrogen bond donors and can also act as acceptors. In a kinase binding pocket, this -OH group could form critical hydrogen bonds with amino acid residues in the hinge region, a common interaction motif for kinase inhibitors.

The following table summarizes SAR findings for various dibenzo[b,d]furan derivatives, which can be used to infer the potential activity of this compound.

Derivative ClassKey Substituents and PositionObserved Effect on ActivityReference
Pim-1/CLK1 Inhibitors1,3-Dihydroxy, 4-CarboxamideEssential for kinase interaction. nih.gov
Pim-1/CLK1 Inhibitors8-AcetylModulates potency, indicating sensitivity of this region. nih.gov
PTP-MEG2 InhibitorsHydrophobic groups (e.g., isopropyl)Enhancement of inhibitory activity. escholarship.orgchim.it
PTP-MEG2 InhibitorsHydrogen bond acceptors (e.g., carbonyl oxygen)Crucial for binding to the target protein. escholarship.orgchim.it
CK2 Inhibitors7,9-Dichloro, 8-HydroxyPotent inhibition, highlighting the importance of halogen and hydroxyl groups. acs.org

Based on these principles, this compound is predicted to be a biologically active molecule. The 4-hydroxyl group likely serves as a primary hydrogen bonding anchor, while the 8-fluoro substituent fine-tunes the electronic properties and potential for additional interactions, which could be crucial for both potency and selectivity.

Solvent Effects and Environmental Influence on Molecular Behavior

The molecular behavior of a compound like this compound is significantly influenced by its surrounding environment, particularly the solvent. While direct experimental data on the solvatochromism or conformational analysis of this specific compound is scarce, the effects of solvents can be predicted based on studies of related fluorinated phenols and hydroxylated biphenyls. researchgate.netmdpi.com The key interactions at play are hydrogen bonding involving the phenolic hydroxyl group and dipolar interactions with the polar C-F bond.

Influence of Solvent Polarity and Protic/Aprotic Nature:

The properties of this compound are expected to vary significantly between nonpolar, polar aprotic, and polar protic solvents.

In nonpolar solvents (e.g., hexane, toluene), the molecule is likely to exist in a state where intramolecular forces are dominant. The potential for intramolecular hydrogen bonding between the 4-OH group and the furan (B31954) oxygen, though geometrically constrained, might be more significant in the absence of competing solvent interactions.

In polar aprotic solvents (e.g., DMSO, acetonitrile), the solvent molecules will act as hydrogen bond acceptors for the phenolic proton of the 4-OH group. This interaction would lead to a stabilization of the ground state and could cause a red shift (bathochromism) in the UV-Vis absorption spectrum. nih.gov The solvent will also interact with the molecular dipole, which is influenced by both the -OH and -F substituents.

In polar protic solvents (e.g., water, methanol, ethanol), the solvent can act as both a hydrogen bond donor and acceptor. mdpi.com Strong hydrogen bonding between the solvent and the 4-OH group (both as a donor to the solvent oxygen and an acceptor from the solvent hydroxyl proton) would be expected. This can significantly alter the electronic distribution and the energy levels of the molecule, leading to notable solvatochromic shifts. mdpi.comencyclopedia.pub The fluorine atom at position 8 can also engage in weaker hydrogen bonds with protic solvents. nih.gov

The following table outlines the predicted effects of different solvent types on the molecular properties of this compound.

Solvent TypePredicted Effect on this compound
Nonpolar (e.g., Hexane)Minimal intermolecular interactions; properties dominated by intramolecular forces. Lower solubility is expected.
Polar Aprotic (e.g., DMSO)Strong hydrogen bond acceptor for the 4-OH group. Potential for red shift in absorption spectra. Dipole-dipole interactions with the solvent.
Polar Protic (e.g., Water, Ethanol)Strong hydrogen bonding network with the 4-OH group (both donor and acceptor). Potential for significant solvatochromic shifts. The C-F bond may also participate in weak hydrogen bonding. Increased solubility compared to nonpolar solvents.

Environmental Factors and Conformational Flexibility:

The dibenzo[b,d]furan core is a relatively rigid structure. However, the orientation of the hydroxyl proton can be influenced by the environment. In the gas phase or nonpolar solvents, an intramolecular hydrogen bond with the ether oxygen might be possible. In protic solvents, this intramolecular bond would be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent. mdpi.com

The presence of the fluorine atom can also impart specific conformational preferences through stereoelectronic effects, such as the gauche effect, when interacting with other parts of a larger molecular assembly, although in the isolated molecule, its effect on the core structure is likely minimal. beilstein-journals.org

Exploration of 8 Fluorodibenzo B,d Furan 4 Ol and Derivatives in Advanced Materials Science

Functional Polymers and Conjugated Systems

Design of π-Conjugated Compounds for Optoelectronic Devices:While the design of π-conjugated compounds is a broad field, no specific research was found that utilizes 8-Fluorodibenzo[b,d]furan-4-ol for this purpose.

Due to the lack of specific data, the creation of data tables and detailed research findings as requested is not possible. The strict adherence to the provided outline, focusing solely on "this compound," cannot be fulfilled at this time based on the available scientific literature.

Intermolecular Interactions and Solid-State Architecture

π-π Stacking and Hydrophobic Interactions

The planar, aromatic nature of the dibenzofuran (B1670420) core in this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a primary driving force in the assembly of many organic materials. The presence of the electron-withdrawing fluorine atom can modulate the electron density of the aromatic system, potentially influencing the strength and geometry of these π-π stacking arrangements. This can lead to either face-to-face or offset stacking configurations, which in turn affect the electronic coupling between molecules and, consequently, the material's charge transport properties.

Table 1: Predicted Intermolecular Interactions in this compound and Their Potential Impact on Solid-State Properties

Interaction TypeContributing MoietiesPredicted Impact on Solid-State ArchitecturePotential Influence on Material Properties
π-π Stacking Dibenzofuran CorePromotes columnar or herringbone packing arrangements. The fluorine atom may induce slipped-stacking geometries.Affects charge carrier mobility and electronic conductivity.
Hydrogen Bonding Hydroxyl Group (-OH)Directs the formation of one-dimensional chains or two-dimensional sheets, creating a highly ordered supramolecular network.Enhances thermal stability and influences solubility.
C-H···π Interactions C-H bonds and Aromatic RingsContribute to the overall stability of the crystal lattice by providing additional cohesive energy.Fine-tunes the molecular packing and can influence chiroptical properties in chiral derivatives.
Halogen Bonding Fluorine AtomThe electrophilic region on the fluorine atom (σ-hole) can interact with nucleophilic sites, though this is weaker for fluorine compared to heavier halogens.Can provide directional control in crystal engineering, leading to specific packing motifs.
Hydrophobic Interactions Fluorinated Benzene (B151609) RingDrives the segregation of nonpolar regions, influencing the overall morphology and phase behavior of the material.Affects processability and compatibility with other materials in composite applications.

This table is based on theoretical predictions derived from the known behavior of similar functionalized aromatic compounds, as specific experimental data for this compound is not currently available.

Crystal Engineering and Supramolecular Assembly

Crystal engineering provides a powerful strategy for designing solid-state architectures with desired properties by controlling intermolecular interactions. In the case of this compound, the hydroxyl group is a potent tool for directing supramolecular assembly through strong and directional hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, leading to the formation of robust synthons, such as chains or catemers of hydrogen-bonded molecules.

The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in C-H···F interactions, which, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. Furthermore, the principles of crystal engineering can be applied to design co-crystals of this compound with other molecules. By selecting co-formers with complementary functional groups, it is possible to create novel supramolecular assemblies with tailored architectures and functionalities. For instance, co-crystallization with molecules capable of strong hydrogen bonding or π-stacking could lead to materials with enhanced electronic or optical properties. The rational design of these multi-component systems relies on a deep understanding of the hierarchy and cooperativity of the various intermolecular forces at play.

Environmental Chemistry of Fluorinated and Hydroxylated Dibenzofurans

Atmospheric Fate and Persistence

The atmospheric fate of fluorinated and hydroxylated dibenzofurans is largely governed by their reactions with atmospheric oxidants and their resistance to degradation. Like their chlorinated and brominated counterparts, these compounds are considered persistent organic pollutants (POPs) due to their structural stability. scielo.brclu-in.org

Theoretical studies on polyfluorinated dibenzofurans (PFDFs) indicate that their atmospheric chemical reactions are primarily initiated by hydroxyl (OH) radicals. researchgate.netnih.gov The rate of these reactions is influenced by the degree and position of fluorination. nih.gov Consecutive fluorination tends to decrease the total rate constants of the addition reactions with OH radicals. nih.gov Substitution at the C1 position, in particular, has a more significant adverse effect on the reaction rate compared to substitution at other positions. nih.gov

The persistence of these compounds is also linked to their resistance to photolysis, although breakdown by sunlight can occur. clu-in.org For a substance to be considered a long-range transport concern, it typically requires an atmospheric transport time of approximately 7 to 10 days. acs.org The stability of fluorinated compounds, due to the strength of the C-F bond, contributes to their persistence in the environment. epa.gov

Table 1: Factors Influencing Atmospheric Fate and Persistence

FactorInfluence on 8-Fluorodibenzo[b,d]furan-4-ol and Related Compounds
Reaction with OH Radicals Primary atmospheric degradation pathway. Rate is dependent on the degree and position of fluorine substitution. researchgate.netnih.gov
Photolysis Subject to slow breakdown by sunlight. clu-in.org
Chemical Stability The strong carbon-fluorine (C-F) bond contributes to their persistence. epa.gov
Long-Range Transport Persistence allows for transport over long distances, on the scale of 7-10 days. acs.org

Degradation Pathways in Environmental Matrices

The degradation of fluorinated and hydroxylated dibenzofurans in environmental matrices such as soil and water is a slow process. These compounds exhibit strong binding to organic matter in soil, which significantly limits their degradation below the surface. nih.gov

In aquatic environments, photodegradation is a more prominent pathway. Studies on polychlorinated dibenzofurans (PCDFs) have shown that photolytic transformation involves reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.edu For instance, the photolysis of nonchlorinated dibenzofuran (B1670420) in lake water results in the formation of 2,2'-dihydroxybiphenyl. acs.orgcsbsju.edu The presence of natural sensitizers in water can enhance the rate of photodegradation. acs.orgcsbsju.edu

Microbial degradation is another potential pathway. Some bacterial strains, such as Sphingomonas wittichii RW1, have been identified as potent degraders of dioxin-like compounds. researchgate.net The degradation often involves angular dioxygenases that attack specific positions on the dibenzofuran or dibenzo-p-dioxin (B167043) structure. frontiersin.org The presence of fluorine can influence the metabolic pathway, with some microorganisms capable of cleaving the carbon-fluorine bond. core.ac.uk

Table 2: Degradation Pathways in Different Environmental Matrices

Environmental MatrixPrimary Degradation Pathway(s)Key Findings
Soil Limited degradation below the surface due to strong binding to organic matter. nih.govPhotolysis can occur at the soil surface. nih.gov
Water Photodegradation involving reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.eduNatural sensitizers can enhance degradation rates. acs.orgcsbsju.edu
Biotic (Microbial) Microbial degradation by specific bacterial strains. researchgate.netInvolves enzymes like angular dioxygenases. frontiersin.org Fluorine substitution can affect the metabolic route. core.ac.uk

Formation Mechanisms of Polyfluorinated Dibenzofurans in Combustion Processes

Polyfluorinated dibenzofurans (PFDFs), along with their chlorinated (PCDFs) and brominated (PBDD/Fs) analogs, can be formed as unintentional by-products of combustion processes. chemistry-matters.comsffcpf.org These processes include waste incineration, uncontrolled burning, and certain industrial activities. chemistry-matters.comsffcpf.org

The formation of these compounds can occur through two main temperature-dependent routes: a "homogeneous" gas-phase route at temperatures between 500 and 800 °C, and a "heterogeneous" catalysed reaction on ash or soot particles at 200 to 400 °C. unimib.it The heterogeneous pathway, known as the de novo synthesis, involves the oxidation and halogenation of unburned carbon in particulates. unimib.it

The presence of fluorine precursors is essential for the formation of PFDFs. While the formation of PCDD/Fs from chlorinated precursors is well-studied, less is known about the specific pathways for PFDFs. glwater.org The high stability of the C-F bond suggests that the formation mechanisms may differ from those of their chlorinated counterparts. epa.govag.state.mn.us For instance, C-F bonds typically form at temperatures above 900 °C, a temperature at which dioxins and furans are generally destroyed. ag.state.mn.us This suggests that the formation of PFDFs might be less likely under certain combustion conditions compared to PCDFs. ag.state.mn.us

Table 3: Formation Mechanisms in Combustion

Formation PathwayTemperature RangeDescription
Homogeneous 500 - 800 °CGas-phase pyrolytic rearrangement of precursors. unimib.it
Heterogeneous (de novo) 200 - 400 °CCatalyzed reaction on the surface of ash or soot particles, involving oxidation and halogenation of carbon. unimib.it

Photodegradation and Biotransformation Studies

Research into the photodegradation and biotransformation of fluorinated and hydroxylated dibenzofurans provides insights into their environmental fate.

Photodegradation: Studies on related compounds have demonstrated that photodegradation is a significant transformation process. researchgate.net The rate of photodegradation can be influenced by the solvent and the presence of sensitizing agents. researchgate.net For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P₅CDF) is significantly faster than that of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T₄CDF), indicating that the substitution pattern affects photolytic reactivity. acs.orgcsbsju.edu Photoproduct analysis has confirmed reductive dechlorination as a degradation pathway for PCDFs in lake water. csbsju.edu Furthermore, the photolysis of the basic dibenzofuran structure can lead to C-O bond cleavage and hydroxylation, forming products like 2,2'-dihydroxybiphenyl. acs.orgcsbsju.edu Hydroxylated photoproducts have also been identified in the photodegradation of polybrominated diphenyl ethers (PBDEs), which can lead to the formation of brominated dibenzofurans. diva-portal.org

Biotransformation: Microorganisms have shown the ability to transform fluorinated aromatic compounds. core.ac.ukucd.ie The introduction of fluorine atoms can alter the metabolic pathways. ucd.ie For example, studies with Pseudomonas putida have shown that it can degrade monofluorobenzoates, leading to the cleavage of the carbon-fluorine bond and the release of fluoride (B91410) ions. core.ac.uk The biotransformation of fluorinated compounds can sometimes lead to the production of toxic metabolites. ucd.ie However, it can also be harnessed for the synthesis of valuable fluorinated chemicals. ucd.ie The degradation of dibenzofuran by some bacteria involves angular dioxygenase, which is a key enzyme in the initial attack on the aromatic ring system. researchgate.net

Table 4: Summary of Photodegradation and Biotransformation Findings

ProcessKey Findings
Photodegradation - Involves reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.edu - Substitution patterns on the dibenzofuran ring affect degradation rates. acs.orgcsbsju.edu - Can lead to the formation of hydroxylated products. acs.orgcsbsju.edudiva-portal.org
Biotransformation - Microorganisms can degrade fluorinated aromatic compounds. core.ac.ukucd.ie - Can result in the cleavage of the C-F bond. core.ac.uk - Key enzymes like angular dioxygenase are involved in the degradation of the dibenzofuran structure. researchgate.net

Q & A

Q. What synthetic strategies are effective for introducing fluorine at the 8-position of dibenzo[b,d]furan-4-ol?

Fluorination at the 8-position requires careful selection of fluorinating agents (e.g., Selectfluor or DAST) and optimization of reaction conditions (temperature, solvent polarity). For dibenzofuran derivatives, directed ortho-metalation or electrophilic aromatic substitution under anhydrous conditions is often employed. Validation via 19F^{19}\text{F} NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can researchers validate the purity of 8-Fluorodibenzo[b,d]furan-4-ol in environmental analysis?

High-resolution LC-MS coupled with isotope dilution (e.g., 13C^{13}\text{C}-labeled analogs) ensures accurate quantification. Column chromatography with non-polar solvents (e.g., toluene/nonanol mixtures) is recommended for isolating trace amounts, as described for structurally similar tetrachlorodibenzofurans .

Q. What analytical techniques are optimal for characterizing fluorinated dibenzofuran derivatives?

Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns. X-ray crystallography resolves stereochemical ambiguities, while GC-MS with electron capture detection enhances sensitivity for halogenated analogs .

Advanced Research Questions

Q. How can conflicting spectral data in fluorinated dibenzofuran derivatives be systematically resolved?

Discrepancies in NMR or MS data often arise from solvent interactions or residual catalysts. Cross-validate using alternative techniques (e.g., IR for functional groups) and computational modeling (DFT for 19F^{19}\text{F} chemical shift prediction). Triangulation with synthetic intermediates, as in tandem Prins-pinacol rearrangements, reduces ambiguity .

Q. What experimental designs mitigate low yields in fluorination reactions of dibenzofuran precursors?

Optimize fluorination using kinetic studies (e.g., time-resolved 19F^{19}\text{F} NMR) to identify intermediates. Catalytic systems (e.g., Pd/Cu for C-F bond formation) or microwave-assisted synthesis improves efficiency. Parallel screening of solvents (DMF vs. THF) and temperatures (0°C to reflux) is advised .

Q. How do fluorine substitutions influence the metabolic stability of dibenzofuran derivatives in pharmacological studies?

Fluorine’s electronegativity enhances metabolic resistance by blocking cytochrome P450 oxidation. Comparative in vitro assays (e.g., liver microsomes) between fluorinated and non-fluorinated analogs quantify stability. Molecular docking studies predict binding interactions influenced by fluorine’s steric and electronic effects .

Q. What methodological frameworks address environmental persistence of this compound?

Use OECD 307 guidelines for soil degradation studies. Accelerated solvent extraction (ASE) paired with HRMS detects degradation products. Structure-activity relationship (SAR) models predict persistence based on substituent electronegativity and hydrophobicity .

Data Contradiction and Validation

Q. How should researchers interpret contradictory bioactivity results in fluorinated dibenzofuran studies?

Validate assays with positive/negative controls (e.g., known inhibitors). Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts. Meta-analysis of fluorinated analogs’ SAR identifies outliers due to experimental variability .

Q. What protocols ensure reproducibility in stereoselective synthesis of fluorinated dibenzofurans?

Document reaction parameters (e.g., stirring rate, humidity) rigorously. Use chiral HPLC or Mosher ester analysis to confirm enantiomeric excess. Collaborative inter-laboratory validation minimizes procedural bias .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize tandem reactions (Prins-pinacol) for complex scaffolds .
  • Environmental Analysis : Adopt isotope-labeled standards to correct matrix effects .
  • Pharmacology : Combine in silico modeling (e.g., molecular dynamics) with in vitro assays for robust SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluorodibenzo[b,d]furan-4-ol
Reactant of Route 2
8-Fluorodibenzo[b,d]furan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.